1,1,2-Trichloroethane

Catalog No.
S566433
CAS No.
79-00-5
M.F
C2H3Cl3
CHCl2CH2Cl
C2H3Cl3
M. Wt
133.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2-Trichloroethane

CAS Number

79-00-5

Product Name

1,1,2-Trichloroethane

IUPAC Name

1,1,2-trichloroethane

Molecular Formula

C2H3Cl3
CHCl2CH2Cl
C2H3Cl3

Molecular Weight

133.4 g/mol

InChI

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2

InChI Key

UBOXGVDOUJQMTN-UHFFFAOYSA-N

SMILES

C(C(Cl)Cl)Cl

solubility

1 to 5 mg/mL at 68° F (NTP, 1992)
0.03 M
Miscible with alcohol, ethers and many organic liquids
In water, 4,590 mg/L at 25 °C
... Soluble in water (4.50 g/L at 20 °C)
Solubility in water, g/100ml at 20 °C: 0.45 (very poor)
0.4%

Synonyms

1,1,2-trichloroethane, 1,1,2-trichloroethane, 14C-2-labeled, 1,1,2-trichloroethane, 36Cl-labeled

Canonical SMILES

C(C(Cl)Cl)Cl

The exact mass of the compound 1,1,2-Trichloroethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 68° f (ntp, 1992)0.03 mmiscible with alcohol, ethers and many organic liquidsin water, 4,590 mg/l at 25 °c... soluble in water (4.50 g/l at 20 °c)solubility in water, g/100ml at 20 °c: 0.45 (very poor)0.4%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405074. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Trichloroethanes - Supplementary Records. It belongs to the ontological category of chloroethanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Chemical Classes -> Volatile organic compounds. However, this does not mean our product can be used or applied in the same or a similar way.

1,1,2-Trichloroethane (CAS 79-00-5) is a dense, higher-boiling chlorinated aliphatic hydrocarbon primarily utilized as an essential chemical intermediate and a specialty solvent [1]. Unlike lower-boiling chlorinated solvents, 1,1,2-TCA features a boiling point of approximately 114 °C, enabling its use in higher-temperature processes without pressurized equipment [1]. Its unique structural configuration—with two chlorine atoms on one carbon and one on the adjacent carbon—confers distinct reactivity and solvation properties, making it the premier industrial precursor for the liquid-phase synthesis of vinylidene chloride (1,1-dichloroethylene) and a highly effective solvent for specific polymeric and organic extractions [2].

Procurement substitution of 1,1,2-trichloroethane with its more common isomer, 1,1,1-trichloroethane (1,1,1-TCA), or other chlorinated solvents like dichloromethane, fundamentally fails due to divergent chemical reactivity and thermal profiles [1]. In synthesis workflows, 1,1,1-TCA cannot undergo the same mild, base-catalyzed dehydrochlorination to yield vinylidene chloride, instead requiring energy-intensive thermal cracking or yielding unwanted byproducts [2]. As a solvent, the 40 °C difference in boiling point between the isomers means that substituting 1,1,1-TCA into a high-temperature extraction protocol will result in premature solvent boil-off, loss of process control, and incomplete solvation of target compounds [1]. Furthermore, 1,1,1-TCA often requires stabilizers (such as 1,4-dioxane) to prevent violent reactions with metal equipment, introducing unacceptable impurities into sensitive chemical processes where 1,1,2-TCA can be used without such additives [3].

Base-Catalyzed Dehydrochlorination Yield for Monomer Production

When subjected to mild basic conditions (NaOH or Ca(OH)2 at 80–100 °C), 1,1,2-trichloroethane undergoes highly efficient liquid-phase dehydrochlorination to yield vinylidene chloride[1]. In contrast, the isomer 1,1,1-trichloroethane does not yield vinylidene chloride under these exact conditions, instead requiring energy-intensive thermal cracking [2]. The quantitative conversion of 1,1,2-TCA establishes it as the obligatory precursor for this pathway.

Evidence DimensionYield of vinylidene chloride via liquid-phase base-catalyzed dehydrochlorination
Target Compound Data>90% yield at 80–100 °C
Comparator Or Baseline1,1,1-Trichloroethane: Fails to yield target monomer under identical conditions
Quantified DifferenceAbsolute qualitative and quantitative divergence in reaction pathway
ConditionsAqueous NaOH or Ca(OH)2, 80–100 °C, ambient pressure

Dictates the absolute necessity of procuring 1,1,2-TCA for the commercial and laboratory-scale synthesis of vinylidene chloride monomers.

Expanded Thermal Processing Window for High-Temperature Extractions

1,1,2-Trichloroethane exhibits a boiling point of 113.5 °C to 114 °C, which is significantly higher than its isomer 1,1,1-trichloroethane (74 °C) and dichloromethane (39.6 °C) [1]. This elevated boiling point provides a substantially wider thermal window for liquid-phase reactions and extractions, allowing processes to run 40 °C hotter than with 1,1,1-TCA without the need for pressurized vessels [2].

Evidence DimensionBoiling point at standard atmospheric pressure
Target Compound Data113.5 °C – 114 °C
Comparator Or Baseline1,1,1-Trichloroethane: 74 °C; Dichloromethane: 39.6 °C
Quantified Difference+39.5 °C vs 1,1,1-TCA; +74 °C vs DCM
ConditionsStandard atmospheric pressure (101.3 kPa)

Enables high-temperature solvent extractions and polymer processing at ambient pressure, eliminating the capital expense of pressurized reaction vessels.

Enhanced Solvation Power for Complex Polymeric Matrices

An analysis of Hansen Solubility Parameters (HSP) reveals that 1,1,2-trichloroethane possesses significantly higher polar (δp = 5.3 MPa^0.5) and hydrogen-bonding (δh = 6.8 MPa^0.5) components compared to trichloroethylene (δp = 3.1, δh = 5.3) [1]. This measurable increase in polarity and hydrogen-bonding capacity allows 1,1,2-TCA to dissolve functionalized resins and complex organics that precipitate or remain insoluble in standard, less polar chlorinated solvents [1].

Evidence DimensionHansen Solubility Parameters (Polar and Hydrogen-bonding components)
Target Compound Dataδp = 5.3 MPa^0.5, δh = 6.8 MPa^0.5
Comparator Or BaselineTrichloroethylene (TCE): δp = 3.1 MPa^0.5, δh = 5.3 MPa^0.5
Quantified Difference+70% in polar component; +28% in hydrogen-bonding component
ConditionsStandard HSP calculation models at 25 °C

Provides superior dissolution performance for functionalized elastomers and complex polymers, preventing formulation failures associated with weaker solvents.

Additive-Free Stability for High-Purity Workflows

1,1,1-Trichloroethane is highly reactive with metals such as aluminum and typically requires the addition of 3-5% stabilizers (e.g., 1,4-dioxane, 2-butanol) to prevent violent, exothermic degradation [1]. In contrast, 1,1,2-trichloroethane possesses a different stability profile that does not inherently require these heavy acid-accepting stabilizers for standard storage and processing [2]. This allows 1,1,2-TCA to be utilized in sensitive synthetic workflows without introducing unwanted organic contaminants.

Evidence DimensionRequirement for chemical stabilizers (e.g., 1,4-dioxane) to prevent metal-catalyzed degradation
Target Compound DataCan be processed and stored without heavy stabilization
Comparator Or Baseline1,1,1-Trichloroethane: Requires significant stabilization (often >3%)
Quantified DifferenceElimination of multi-percent organic stabilizer impurities
ConditionsStandard industrial storage and metal-contact processing

Ensures that downstream products or extracted materials are not contaminated by unwanted solvent stabilizers, critical for high-purity chemical manufacturing.

Precursor for Polyvinylidene Chloride (PVDC) Synthesis

Due to its quantitative liquid-phase dehydrochlorination, 1,1,2-TCA is the required starting material for producing vinylidene chloride monomers [1]. This makes it an essential procurement item for the manufacture of PVDC copolymers, which are heavily utilized in high-barrier food packaging and industrial coatings.

High-Temperature Organic Extractions

Leveraging its 114 °C boiling point, 1,1,2-TCA is the optimal solvent for extracting heavy organics or processing materials that require elevated temperatures to achieve solubility [2]. It allows these processes to run at ambient pressure, avoiding the need for expensive pressurized reactors required when using lower-boiling alternatives like 1,1,1-TCA or DCM.

Specialty Polymer Solvation and Formulation

Driven by its high polar and hydrogen-bonding Hansen parameters, 1,1,2-TCA is selected for dissolving functionalized resins, elastomers, and complex polymers [3]. It is particularly useful in scenarios where target materials precipitate or remain insoluble in standard solvents like trichloroethylene or 1,1,1-TCA.

Additive-Free Chemical Intermediate Processing

Because it does not require the heavy stabilization (e.g., with 1,4-dioxane) necessary for 1,1,1-TCA, 1,1,2-TCA is ideal for sensitive synthetic workflows[4]. Buyers should select this compound when stabilizer contamination would interfere with downstream reactions or ruin the purity of the final product.

Physical Description

1,1,2-trichloroethane appears as a clear light colored liquid. Insoluble in water and slightly denser than water. Hence sinks in water. May be toxic by inhalation.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sweet, chloroform-like odor.

Color/Form

Clear, colorless liquid
Colorless liquid

XLogP3

1.9

Boiling Point

235 °F at 760 mm Hg (NTP, 1992)
113.8 °C
113-114 °C at 760 mm Hg
114 °C
237°F

Vapor Density

4.63 (NTP, 1992) (Relative to Air)
4.21 g/L (BP, 760 mm Hg)
Relative vapor density (air = 1): 4.6
4.63

Density

1.44 at 68 °F (USCG, 1999)
1.4416 at 20 °C/4 °C
Relative density (water = 1): 1.4
1.44

LogP

1.89 (LogP)
log Kow = 1.89
2.35

Odor

Pleasant odor
Sweet chloroform-like odo

Melting Point

-35 °F (NTP, 1992)
-36.6 °C
-35 °C
-36 °C
-34°F

UNII

28E9ERN9WU

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

16.7 mm Hg at 68 °F ; 20 mm Hg at 70.9° F (NTP, 1992)
23.00 mmHg
23 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 2.5
19 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

... 1,1,2-trichloroethane is available as a commercial grade product, either stablized or unstabilized, at a purity of >99%. The stabilized product contains sec-butanol (0.5%) and 1,2-butylene oxide (0.25%).

Other CAS

79-00-5

Wikipedia

1,1,2-trichloroethane

Biological Half Life

0.10 Days
The half-life following 1 hour inhalation exposure to 1005 ppm of 1,1,2-trichloroethane in mice was determined to be 625 minutes in the heart, 203 minutes in the fat, 147 minutes in the brain, 127 minutes in the spleen, 122 minutes in the lungs, 43 minutes in the kidney, 39 minutes in the blood, and 19 minutes in the liver. The half-life in the whole body was calculated to be 49.3 minutes.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens

Methods of Manufacturing

PREPD BY CATALYTIC CHLORINATION OF ETHANE OR ETHYLENE.
... Reaction of acetylene gas with a mixture of hydrogen chloride and chlorine in the presence of catalyst or by chlorination of ethylene followed by chlorination of the 1,2-dichloroethane intermediate.
Industrial production of 1,1,2-trichloroethane proceeds by two routes: 1) selective chlorination of 1,2-dichloroethane and 2) addition of chlorine to vinyl chloride..

General Manufacturing Information

All other basic organic chemical manufacturing
Ethane, 1,1,2-trichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
1,1,2-Trichloroethane is primarily an unwanted byproduct of several chlorination processes such as the production of 1,2-dichloroethane and the chlorination of ethane or 1,1-dichloroethane to 1,1,1-trichloroethane..

Analytic Laboratory Methods

EPA Method 8240. Gas Chromatography/Mass Spectrometry for the determination of volatile organics. This method can be used to quantify most volatile organic compounds including 1,1,2-trichloroethane that have boiling points below 200 °C and are insoluble or slightly soluble in water. The detection limit is not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
EPA Method 8010. Direct Injection or Purge-and-Trap Gas Chromatography with a halogen-specific detector for the analysis of halogenated volatile organics including 1,1,2-trichloroethane in solid waste. Under the prescribed conditions, for 1,1,2-trichloroethane the method has a detection limit of 0.02 ug/l. Precision and method accuracy were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix.
AREAL IP-1A. Determination of Volatile Organic compounds in Indoor Air. Capillary gas chromatography/mass spectrometry detection limit not specified.
AREAL IP-1B. Determination of Volatile Organic Compounds (VOCs) in Indoor Air using Solid Absorbent Tubes. Capillary gas chromatography/mass spectrometry detection limit 2.1 ng.
For more Analytic Laboratory Methods (Complete) data for 1,1,2-TRICHLOROETHANE (29 total), please visit the HSDB record page.

Clinical Laboratory Methods

METHODS WERE DEVELOPED TO DISTINGUISH 10 CHLORINATED ALIPHATIC HYDROCARBONS IN BIOLOGICAL MATERIALS BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY. IT WAS POSSIBLE TO IDENTIFY ALL CMPD BY ANALYZING RETENTION TIMES OF TOTAL ION CURRENT CHROMATOGRAM & MASS SPECTRAL PATTERNS. QUANTITATIVE DETERMINATION WAS ACHIEVED BY MASS FRAGMENTOGRAPHY MONITORING CHARACTERISTIC ION FOR EACH CMPD WHERE LOWER LIMIT OF DETECTION WAS 10-20 PICOGRAMS.
A method was developed to analyze rat tissue, fat, and blood for some chlorinated cmpd found in an extract of soil from an industrial waste site. Extraction with hexane and ethyl ether-hexane (1 + 1) was followed by concentration over steam, and gas chromatographic analysis with an electron capture detector. ... Semivolatile cmpd, chlorinated cmpd, and pesticides were analyzed in a 70 m glass capillary column coated with 5% OV-101. ... The most efficient means of separation was to use ... a DB-5 fused silica capillary column for semivolatile cmpd. ... Recoveries ranged from 86.3 + or - 9.1% (mean + or - SD) to 105 + or - 10.4%. Sensitivities for semivolatile chlorinated cmpd were 4 ng/g for fat, 1 ng/g for tissue and 0.2 ng/ml for blood. ...

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from oxidizing materials, aluminum, ammonia.
Before being stored or transported over longer periods of time, chlorinated ethanes ... should be carefully analyzed for water, free acid, and stabilizers because decomposition may lead to excessive corrosion. ... Chlorinated ethanes should not be brought into contact with tanks, containers, valves, etc made of aluminum. /Chloroethanes/

Interactions

Acetone potentiation of 1,1,2-trichloroethane hepatotoxicity was found to be strongly dose-dependent for both acetone and 1,1,2-trichloroethane. An oral dose of 0.5 ml of acetone/kg was the most effective potentiating pretreatment when administered 16 hr prior to 1,1,2-trichloroethane. Surprisingly, higher doses of acetone did not potentiate the hepatotoxicity of 1,1,2-trichloroethane, but may have decreased the severity of this toxicity. Acetone potentiation of hepatotoxicity was most pronounced at or near the hepatotoxic threshold for 1,1,2-trichloroethane. While acetone treatment alone did not affect hepatic glutathione (GSH) stores the most consistent effect produced by acetone pretreatment was a significant potentiation of 1,1,2-trichloroethane-induced depletion of hepatic GSH. These findings suggest that critical doses of acetone may enhance the subsequent hepatotoxicity of 1,1,2-trichloroethane via mechanisms that affect the interaction of 1,1,2-trichloroethane and hepatic GSH stores.
Mice pretreated with isopropanol (2.5 ml/kg) by gavage showed an increased hepatotoxic response to threshold doses of 1,1,2-trichloroethane as measured by serum glutamic-pyruvic transaminase activity.
Polybrominated biphenyls (PBBs) were shown to increase the renal toxicity of 1,1,2-trichloroethane as measured by decreases in para-aminohippurate accumulation in renal cortical slices. PBBs are known to increase the activities of microsomal mixed-function oxygenases in the kidney and liver, so increased metabolism of 1,1,2- trichloroethane and the increased presence of metabolites more toxic than the parent compound itself may be responsible for the increased toxicity of 1,1,2-trichloroethane in the kidney. However, the study also showed that PBBs did not increase the hepatotoxic effects of 1,1,2-trichloroethane, as indicated by relative liver weight or SGOT levels.

Stability Shelf Life

STABLE IN AIR AT ORDINARY TEMP; IN ABSENCE OF AIR OR WATER IT IS STABLE TO APPROX 110 °C

Dates

Last modified: 08-15-2023

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